3-(4-Methoxyphenyl)pyrazin-2-amine
Overview
Description
“3-(4-Methoxyphenyl)pyrazin-2-amine” is a chemical compound with the empirical formula C11H11N3O . It has a molecular weight of 201.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a melting point of 113-115 degrees .Scientific Research Applications
Synthesis and Pharmacological Potential
Research has led to the synthesis of compounds like 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine corticotropin releasing factor receptor-1 (CRF(1)) receptor antagonists, which have potential applications as anxiolytic or antidepressant drugs. One such compound, analogue 12-3, demonstrated potency and selectivity as a CRF(1) antagonist, showing effectiveness in rat models of anxiety and advancing to clinical trials (Gilligan et al., 2009).
Chemical Reactivity and Synthesis Techniques
A study explored the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing its use in synthesizing secondary amines, which are critical in the development of pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009).
Application in Material Science
The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 3-(4-Methoxyphenyl)pyrazin-2-amine, has been researched. This modification improved the thermal stability of the polymers and exhibited promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Biochemical Research and Drug Development
In the context of obesity treatment, research on 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a 5-HT2C agonist, revealed its potential but also highlighted concerns regarding its genotoxicity and the role of metabolic activation in its mechanism (Kalgutkar et al., 2007).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)pyrazin-2-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as protein kinases and transcription factors, this compound can alter gene expression patterns and cellular metabolism. This compound has also been found to induce oxidative stress in certain cell types, leading to changes in mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For example, it has been observed to inhibit the activity of certain kinases by competing with ATP for binding sites. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions are mediated by hydrogen bonds and van der Waals forces, which stabilize the compound’s binding to nucleic acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products may have different biological activities, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can affect its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSYIQGNIJEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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